3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one
Description
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is a synthetic organic compound featuring a dihydroquinolin-2-one core. Its structure includes:
- 8-ethyl substituent: Enhances lipophilicity and may influence metabolic stability.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(aminomethyl)-8-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-2-8-4-3-5-9-6-10(7-13)12(15)14-11(8)9/h3-6H,2,7,13H2,1H3,(H,14,15) |
InChI Key |
WSOZFCYHVABWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Table 1. Effect of Substituents on the 8-Position of Quinoline
| Compound | Substituent | Method of Introduction | Yield (%) | Notes |
|---|---|---|---|---|
| 12a | Ethyl | Lithiation + ethyl iodide | 75 | Regioselective at 8-position |
| 12b | Methyl | Cross-coupling | 70 | Slightly less activity |
| 12c | Propyl | Lithiation + propyl bromide | 68 | Longer alkyl chain |
| 12d | Ethyl | Cross-coupling | 73 | High regioselectivity |
Note: These data exemplify the regioselectivity and yields typical for alkylation at the 8-position.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred formula based on structural analogs. †Predicted based on 3-(Aminomethyl)pyridine’s hazards .
Key Findings
Structural Flexibility: The dihydroquinolin-2-one core allows diverse substitutions. For example:
- 8-ethyl vs. 8-benzyloxy (): Ethyl groups may improve membrane permeability compared to bulkier benzyloxy substituents.
- 3-aminomethyl vs.
Biological Activity: Pregabalin’s aminomethyl-hexanoic acid structure enables GABA analog activity , whereas dihydroquinolinone derivatives (e.g., ) are explored for kinase or receptor modulation. The target compound’s ethyl and aminomethyl groups suggest possible CNS or antimicrobial applications, though empirical data is lacking.
Safety Considerations: 3-(Aminomethyl)pyridine’s acute toxicity (skin/eye damage) implies that handling the target compound may require similar protective measures.
Biological Activity
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a quinoline core with an aminomethyl group at the 3-position and an ethyl group at the 8-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 201.27 g/mol. The presence of these functional groups enables various interactions with biological molecules, enhancing its pharmacological potential.
The biological activity of 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the quinoline core can participate in π-π stacking interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for its potential therapeutic applications.
- Receptor Modulation : It may alter receptor activity, impacting signal transduction pathways.
Antimicrobial Activity
Research indicates that 3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, it demonstrated significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
3-(Aminomethyl)-8-ethyl-1,2-dihydroquinolin-2-one also possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study published in Pharmacological Research reported that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, leading to increased caspase activity and DNA fragmentation .
- Antimicrobial Study : Another study demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Study : Research highlighted the compound's ability to inhibit NF-kB signaling pathways in macrophages, thereby reducing inflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
